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Compound of Interest

Compound Name: 5-(Hydroxymethyl)-2-iodophenol

Cat. No.: B1320510 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and

characterization of 5-(Hydroxymethyl)-2-iodophenol, a valuable intermediate in organic

synthesis and drug discovery.

Compound Overview
5-(Hydroxymethyl)-2-iodophenol (CAS No: 773869-57-1) is a substituted phenol derivative.

Its structure incorporates a hydrophilic hydroxymethyl group and a lipophilic iodine atom,

making it a versatile building block for introducing these functionalities into more complex

molecules. The iodine atom is particularly useful for subsequent cross-coupling reactions.

Physicochemical Properties
The key physical and chemical properties of 5-(Hydroxymethyl)-2-iodophenol are

summarized in the table below.
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Property Value Reference

CAS Number 773869-57-1 [1][2]

Molecular Formula C₇H₇IO₂ [3]

Molecular Weight 250.04 g/mol [2]

IUPAC Name
5-(hydroxymethyl)-2-

iodophenol
[2]

Synonym
3-Hydroxy-4-iodobenzyl

alcohol
[1]

Physical Form Solid

Purity Typically ≥95% [2]

Storage
2-8°C, inert atmosphere, keep

in dark place
[2]

Synthesis Protocol
The most commonly cited synthesis of 5-(Hydroxymethyl)-2-iodophenol involves the

reduction of a commercially available carboxylic acid precursor, 3-hydroxy-4-iodobenzoic acid.

Synthesis Workflow
The synthesis proceeds via a straightforward reduction of the carboxylic acid to a primary

alcohol using a borane-tetrahydrofuran complex.
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Caption: Workflow for the synthesis of 5-(Hydroxymethyl)-2-iodophenol.
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Experimental Protocol
This protocol is adapted from the reduction of 3-hydroxy-4-iodobenzoic acid.[1]

Materials:

3-Hydroxy-4-iodobenzoic acid (1.0 eq, 79.3 mmol, 20.9 g)

Anhydrous Tetrahydrofuran (THF) (160 mL)

1 M Borane-THF solution in THF (3.0 eq, 240 mmol, 240 mL)

Ethyl acetate

Saturated brine solution

Anhydrous sodium sulfate

Diisopropyl ether

Hexane

Deionized water

Procedure:

To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160

mL) in a suitable reaction vessel, slowly add a 1 M borane-THF solution (240 mL, 240

mmol).[1]

Stir the reaction mixture at 60 °C for 2 hours.[1]

Monitor the reaction to completion using an appropriate method (e.g., Thin Layer

Chromatography).

Upon completion, carefully quench the reaction by the slow addition of water.

Extract the aqueous mixture with ethyl acetate (2x).[1]
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Combine the organic phases and wash with saturated brine.[1]

Dry the organic layer over anhydrous sodium sulfate.[1]

Remove the solvent by concentration under reduced pressure.[1]

Wash the resulting residue with diisopropyl ether and hexane to yield 5-(hydroxymethyl)-2-
iodophenol as a white solid (17.4 g, 88% yield).[1]

Characterization Data
The structure and purity of the synthesized 5-(Hydroxymethyl)-2-iodophenol can be

confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum provides key structural information. The

assignments are based on the data reported for the compound synthesized via the described

protocol.[1]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.63 Doublet (d) 1H 7.8 Ar-H (H6)

7.01 Doublet (d) 1H 1.5 Ar-H (H4)

6.70
Doublet of

Doublets (dd)
1H 7.8, 1.5 Ar-H (H5)

5.33 Singlet (s) 1H - Ar-OH

4.64 Singlet (s) 2H - -CH₂-OH

1.69 Broad (br) 1H - -CH₂-OH

¹³C NMR: Experimental data is not widely available. The predicted chemical shifts for the

carbon atoms are as follows:
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Aromatic C-I: ~90-100 ppm

Aromatic C-H: ~115-135 ppm

Aromatic C-OH: ~150-155 ppm

Aromatic C-CH₂OH: ~140-145 ppm

-CH₂OH: ~60-65 ppm

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. While experimental

spectra are not readily available in the literature, predicted data for various adducts have been

calculated.[3]

Adduct Predicted m/z

[M+H]⁺ 250.95636

[M+Na]⁺ 272.93830

[M-H]⁻ 248.94180

[M]⁺ 249.94853

Infrared (IR) Spectroscopy
An experimental IR spectrum is not publicly available. However, the expected characteristic

absorption bands for 5-(Hydroxymethyl)-2-iodophenol include:

O-H Stretch (Phenolic & Alcoholic): A strong, broad band in the region of 3200-3600 cm⁻¹.

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

C-O Stretch (Alcohol & Phenol): Strong bands in the 1000-1250 cm⁻¹ region.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
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Safety Information
5-(Hydroxymethyl)-2-iodophenol is a chemical reagent and should be handled with

appropriate safety precautions in a fume hood.[2]

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332

(Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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